Hemiphroside B
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Overview
Description
Hemiphroside B is a phenylethanoid glycoside found in the plant Lagotis integra. This compound belongs to the phenylpropanoids class, which are known for their diverse biological activities. This compound has a molecular formula of C31H38O17 and a molecular weight of 682.62 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Hemiphroside B involves multiple steps, starting from simple phenylpropanoids. The process typically includes glycosylation reactions where glucose or other sugar moieties are attached to the phenylpropanoid core. Specific reaction conditions such as temperature, pH, and the use of catalysts are crucial for the successful synthesis of this compound .
Industrial Production Methods: Industrial production of this compound is generally achieved through extraction from natural sources, particularly from the roots of Lagotis integra. The extraction process involves solvent extraction, followed by purification steps such as column chromatography to isolate the pure compound .
Chemical Reactions Analysis
Types of Reactions: Hemiphroside B undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols.
Substitution: Substitution reactions can occur at the phenolic hydroxyl groups, leading to the formation of ethers or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products:
Scientific Research Applications
Hemiphroside B has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study glycosylation reactions and the synthesis of phenylethanoid glycosides.
Biology: this compound is studied for its antioxidant properties and its potential role in protecting cells from oxidative stress.
Medicine: Research is ongoing to explore its potential therapeutic effects, including anti-inflammatory and anti-cancer activities.
Industry: this compound is used in the development of natural product-based pharmaceuticals and nutraceuticals
Mechanism of Action
The mechanism of action of Hemiphroside B involves its interaction with various molecular targets and pathways:
Antioxidant Activity: this compound scavenges free radicals and reduces oxidative stress by donating hydrogen atoms or electrons.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation.
Anti-cancer Activity: this compound induces apoptosis in cancer cells by activating specific signaling pathways and inhibiting cell proliferation.
Comparison with Similar Compounds
Hemiphroside B is unique among phenylethanoid glycosides due to its specific glycosylation pattern and biological activities. Similar compounds include:
Verbascoside: Another phenylethanoid glycoside with similar antioxidant and anti-inflammatory properties.
Echinacoside: Known for its neuroprotective and anti-cancer activities.
Acteoside: Exhibits strong antioxidant and anti-inflammatory effects
Properties
Molecular Formula |
C31H38O17 |
---|---|
Molecular Weight |
682.6 g/mol |
IUPAC Name |
[(2R,3R,4R,5R,6R)-4-[(2S,3R,4S,5S,6R)-6-(acetyloxymethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-2-(hydroxymethyl)oxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C31H38O17/c1-14(33)44-13-22-24(39)25(40)26(41)31(46-22)48-29-27(42)30(43-9-8-16-3-6-18(35)20(37)11-16)45-21(12-32)28(29)47-23(38)7-4-15-2-5-17(34)19(36)10-15/h2-7,10-11,21-22,24-32,34-37,39-42H,8-9,12-13H2,1H3/b7-4+/t21-,22-,24-,25+,26-,27-,28-,29-,30-,31+/m1/s1 |
InChI Key |
MMSLLYRTBSZHLL-NQPXJSJASA-N |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](O[C@@H]([C@H]2OC(=O)/C=C/C3=CC(=C(C=C3)O)O)CO)OCCC4=CC(=C(C=C4)O)O)O)O)O)O |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C=CC3=CC(=C(C=C3)O)O)CO)OCCC4=CC(=C(C=C4)O)O)O)O)O)O |
Origin of Product |
United States |
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